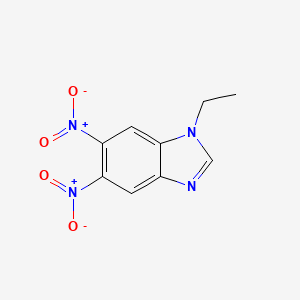

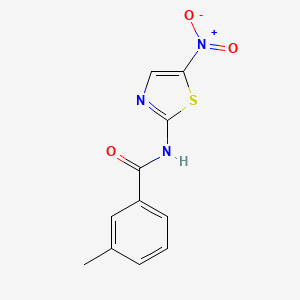

1-Ethyl-5,6-dinitrobenzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Ethyl-5,6-dinitrobenzimidazole” is a derivative of benzimidazole . Benzimidazoles are a class of heterocyclic compounds in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring .

Synthesis Analysis

The synthesis of “this compound” involves several steps. Firstly, o-phenylenediamine is subjected to amino protection, nitration, and deprotection to prepare a compound . Then, the compound is reacted with another compound to obtain the final product . This method has the advantages of a short route, easily obtained raw materials, a simple process, and mild reaction conditions .Chemical Reactions Analysis

Benzimidazoles, including “this compound”, are key components to functional molecules that are used in a variety of everyday applications . The nitration of benzazoles is a complex process in which the experimental conditions can modify the product orientation .Scientific Research Applications

Chemical Reduction and Spectroscopic Studies

1-Ethyl-5,6-dinitrobenzimidazole's derivatives undergo chemical reduction to form amino-nitrobenzimidazole compounds, demonstrating unique spectroscopic properties. These transformations are crucial for understanding chemical behaviors and potential applications in materials science. The preferential reduction of 4,6 (5,7)-dinitro and 5,6-dinitrobenzimidazoles in aqueous ethyl alcohol by sodium polysulfide showcases this process, leading to the production of 4(7)-amino-6(5)-nitrobenzimidazole and 5(6)-amino-6(5)-nitrobenzimidazole. This study emphasizes the significance of nitro groups in the benzimidazole ring and their effects on the molecule's spectroscopic properties, potentially applicable in dye and pigment manufacturing (S. Dinçer, 2002).

Antimicrobial Activity and Chemical Synthesis

Research into benzimidazole derivatives, including this compound, highlights their potential in developing new antimicrobial agents. The synthesis and characterization of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives reveal significant antimicrobial activity against various bacteria and fungi. These findings suggest the potential for benzimidazole derivatives in pharmaceutical applications, providing a foundation for further exploration into novel antimicrobial compounds (Salahuddin et al., 2017).

Organometallic Chemistry and Heterocycle Formation

The interaction of this compound derivatives with organometallic compounds results in the formation of novel heterocycles, such as 3-dimethylsila-2H-imidazo[1,2-a]benzimidazoles. These compounds have intriguing spectral properties, which are valuable for various applications in organometallic chemistry and materials science. The creation of these heterocycles demonstrates the versatility of benzimidazole derivatives in synthesizing complex structures, potentially useful in catalysis and material development (H. Alper & M. Wolin, 1975).

Antimicrobial Agents Development

Further exploration into benzimidazole derivatives underscores their significance in creating antimicrobial agents. Synthesis and preliminary antimicrobial screening of new benzimidazole heterocycles show considerable activity against gram-positive and gram-negative bacteria, as well as yeast. These compounds' ability to inhibit microbial growth positions them as promising candidates for new antimicrobial drug development, highlighting the ongoing need for novel therapeutic agents in combating resistant bacterial strains (H. Fahmy et al., 2001).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

1-Ethyl-5,6-dinitrobenzimidazole is a derivative of the benzimidazole class of compounds . Benzimidazoles have been found to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive effects . The primary targets of benzimidazole derivatives are often enzymes involved in various biochemical pathways . .

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to changes in the biochemical pathways . These interactions often result in the inhibition of the target enzymes, disrupting the normal functioning of the biochemical pathways .

Biochemical Pathways

Benzimidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of pharmacological activities . The downstream effects of these disruptions can lead to various therapeutic outcomes, such as antimicrobial, anticancer, and antiparasitic effects .

Pharmacokinetics

Benzimidazole derivatives are known for their excellent properties, such as increased stability and bioavailability . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic effects .

Result of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive effects . These effects are the result of the compound’s interaction with its targets and the subsequent disruption of the biochemical pathways .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of benzimidazole derivatives .

properties

IUPAC Name |

1-ethyl-5,6-dinitrobenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O4/c1-2-11-5-10-6-3-8(12(14)15)9(13(16)17)4-7(6)11/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGKVSYBPRQSMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=CC(=C(C=C21)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2445481.png)

![Butyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B2445482.png)

![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2445484.png)

![2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide](/img/structure/B2445486.png)

![N-benzoyl-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B2445487.png)

![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2445496.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate](/img/structure/B2445498.png)

![2-methoxy-4,5-dimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2445499.png)

![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2445502.png)